molecular formula C7H3Cl2N3 B1403999 5,7-ジクロロピリド[3,4-b]ピラジン CAS No. 1379338-74-5

5,7-ジクロロピリド[3,4-b]ピラジン

カタログ番号: B1403999
CAS番号: 1379338-74-5
分子量: 200.02 g/mol
InChIキー: SNWNPXRUXXCDOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Structural Information

  • Molecular Formula : C7H3Cl2N3
  • SMILES : C1=CN=C2C(=N1)C=C(N=C2Cl)Cl
  • InChI : InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H

Synthesis and Reaction Conditions

5,7-Dichloropyrido[3,4-b]pyrazine can be synthesized through various methods. One notable reaction involves the use of N-ethyl-N,N-diisopropylamine in N-Methyl-2-pyrrolidone under microwave irradiation at elevated temperatures. The following table summarizes key synthesis parameters:

Yield Reaction Conditions Compound Formed
1 g (5.00 mmol)NMP (10 ml), 130°C, 0.5 hIntermediate product with Syk inhibitory activity
100 mg (0.5 mmol)THF (5 ml), 20°C, 4 hSubstituted derivatives for biological assays

Inhibition of Spleen Tyrosine Kinase

One of the most promising applications of 5,7-Dichloropyrido[3,4-b]pyrazine is its role as an inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase involved in various signaling pathways associated with immune responses and inflammation. The inhibition of Syk has therapeutic implications in several conditions:

  • Rheumatoid Arthritis : The compound's ability to inhibit Syk may reduce inflammatory responses associated with this autoimmune disorder.
  • B-cell Lymphomas : Studies indicate that Syk dysregulation is prevalent in B-cell malignancies. Inhibitors like 5,7-Dichloropyrido[3,4-b]pyrazine could provide a novel approach to treating these cancers by disrupting the signaling pathways that promote tumor growth.
  • Asthma and Allergic Rhinitis : By modulating immune responses through Syk inhibition, this compound may offer therapeutic benefits for patients suffering from allergic conditions.

Mechanistic Insights

Research indicates that Syk inhibitors can disrupt downstream signaling cascades involved in B-cell receptor activation. This disruption can lead to decreased cell survival and proliferation in malignant cells. The structural features of 5,7-Dichloropyrido[3,4-b]pyrazine contribute to its effectiveness in this role.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine typically involves the reaction of 2,6-dichloropyridine-3,4-diamine with glyoxal . The reaction is carried out in ethanol under reflux conditions . The mixture is then cooled to ambient temperature, and the precipitates are collected, washed with ethanol, and dried in vacuo to yield the desired compound . The overall yield of this reaction is approximately 83% .

Industrial Production Methods: While specific industrial production methods for 5,7-Dichloropyrido[3,4-B]pyrazine are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound .

生物活性

5,7-Dichloropyrido[3,4-B]pyrazine (CAS No. 1379338-74-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C7H3Cl2N3
  • Molecular Weight : 200.03 g/mol
  • Structure : The compound features two chlorine atoms at the 5th and 7th positions on the pyrido ring, influencing its reactivity and biological interactions.

5,7-Dichloropyrido[3,4-B]pyrazine exhibits biological activity through several mechanisms:

  • Kinase Inhibition : It has been identified as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition affects various cellular processes such as gene expression related to cell proliferation and apoptosis.
  • Interaction with Cytochrome P450 Enzymes : The compound modulates enzyme activity, impacting drug metabolism and disposition within biological systems.
  • Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to the formation of various substituted derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that 5,7-Dichloropyrido[3,4-B]pyrazine possesses significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. It interacts with targets involved in cancer cell proliferation and survival. For instance, it has been studied for its ability to inhibit the growth of specific cancer cell lines through modulation of signaling pathways critical for tumor progression .

Case Studies

  • Inhibition of Spleen Tyrosine Kinase (Syk) :
    • A study highlighted the role of 5,7-Dichloropyrido[3,4-B]pyrazine as a Syk inhibitor. Syk is involved in immune signaling and has been implicated in various cancers. The compound demonstrated potential therapeutic benefits in models of B-cell lymphoma by inhibiting Syk-mediated pathways .
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5,7-Dibromopyrido[3,4-B]pyrazine Bromine atoms instead of chlorineDifferent reactivity and potential effects
5,7-Difluoropyrido[3,4-B]pyrazine Fluorine atoms affecting electronic propertiesVaried biological interactions
5,7-Dimethylpyrido[3,4-B]pyrazine Methyl groups influencing stabilityPotentially different pharmacokinetics

Research Applications

5,7-Dichloropyrido[3,4-B]pyrazine is being investigated for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Pharmaceutical Development : Ongoing research aims to explore its efficacy as a precursor for drugs targeting specific diseases such as cancer and infections.
  • Material Science : Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

特性

IUPAC Name

5,7-dichloropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWNPXRUXXCDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the solution of 2,6-dichloropyridine-3,4-diamine (7.85 g, 0.044 mol) in ethanol and 40% glyoxal solution in water (26 g, 0.178 mol) was refluxed overnight. It was then cooled to ambient temperature, and the precipitates were collected, washed with EtOH, and dried in vacuo to give the title compound (7.32 g, 83% yield).
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloropyrido[3,4-B]pyrazine
Reactant of Route 2
5,7-Dichloropyrido[3,4-B]pyrazine
Reactant of Route 3
5,7-Dichloropyrido[3,4-B]pyrazine
Reactant of Route 4
5,7-Dichloropyrido[3,4-B]pyrazine
Reactant of Route 5
5,7-Dichloropyrido[3,4-B]pyrazine
Reactant of Route 6
5,7-Dichloropyrido[3,4-B]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。